Palbociclib Impurity 7
Description
The Critical Role of Impurity Profiling in Active Pharmaceutical Ingredient (API) Development and Quality Assurance
The process of impurity profiling is a cornerstone of modern pharmaceutical development and manufacturing, ensuring the safety, quality, and efficacy of drug products. aquigenbio.comveeprho.com It involves the identification, quantification, and characterization of unwanted chemicals that may be present in Active Pharmaceutical Ingredients (APIs). veeprho.com These impurities can originate from various sources, including raw materials, intermediates from the synthetic route, by-products, degradation products, or contaminants introduced during manufacturing and storage. aquigenbio.comveeprho.com
Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities. aquigenbio.compharmaffiliates.com Comprehensive impurity profiling is a mandatory requirement for new drug applications, as even trace amounts of impurities can potentially affect the drug's stability and pharmacological activity. aquigenbio.comglobalpharmatek.com This meticulous analysis allows for the optimization of manufacturing processes and the establishment of appropriate storage conditions and shelf life for the final drug product. aquigenbio.comglobalpharmatek.com Ultimately, impurity profiling serves as a critical quality control tool to safeguard public health by minimizing risks associated with potentially toxic or reactive impurities. veeprho.comijbpas.com
Contextualization of Palbociclib within Contemporary Drug Discovery and Manufacturing
Palbociclib, marketed under the brand name Ibrance, represents a significant advancement in the treatment of specific types of breast cancer. longdom.orgwikipedia.org Developed by Pfizer, it was the first selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) to receive FDA approval. wikipedia.orgpharmaffiliates.com These kinases are crucial regulators of the cell cycle, and their inhibition by Palbociclib can halt the proliferation of cancer cells. ucla.edu Specifically, it is used for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. longdom.orgwikipedia.org
Definition and Classification of Related Substances within Pharmaceutical Product Development
In pharmaceutical terminology, "impurities" are any components present in a drug substance or drug product that are not the defined chemical entity or a formulation ingredient. mtc-usa.comuspnf.com These are often referred to as "related substances," which are compounds structurally related to the API. mtc-usa.comtentamus-pharma.co.uk They can arise from the manufacturing process, starting materials, or degradation during storage. mtc-usa.comfilab.fr
Regulatory guidelines, such as those from the ICH, categorize impurities into three main types:
Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates) or drug-related (e.g., degradation products). mtc-usa.comuspnf.com
Inorganic Impurities: These may include reagents, ligands, catalysts, residual metals, or inorganic salts. veeprho.comuspnf.com
Residual Solvents: These are organic solvents used during the synthesis of the API or the production of the formulation. veeprho.comuspnf.com
These related substances are further classified as identified or unidentified. uspnf.com Identified impurities have their structural characterization confirmed, while unidentified impurities are defined only by their analytical properties, such as chromatographic retention time. uspnf.com Establishing acceptance criteria and thresholds for these substances is a critical part of ensuring the drug's safety and quality. filab.fr
Academic Research Significance of Palbociclib Impurity 7 within Purity Standards
The designation "this compound" appears in the catalogs of various chemical suppliers and in scientific literature, but it does not refer to a single, universally defined chemical structure. Research and commercial listings have identified different molecules by this name, highlighting the complexity of impurity tracking and standardization. This ambiguity underscores the importance of precise analytical work in pharmaceutical quality control.
Academic and industrial research focuses on identifying, synthesizing, and characterizing such impurities to use them as reference standards. asianpubs.orggoogle.com These reference standards are crucial for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure that batches of the API meet the stringent purity requirements set by pharmacopeias and regulatory agencies. researchgate.netoup.com Studies have been conducted to separate and determine various process-related impurities in Palbociclib, with some research identifying and characterizing multiple novel impurities formed during synthesis or forced degradation studies. asianpubs.orgoup.com The presence of different compounds labeled as "Impurity 7" necessitates careful cross-referencing of chemical identifiers like CAS numbers and IUPAC names.
For instance, different suppliers list distinct chemical entities as "this compound," with varying molecular formulas and weights. This includes a nitroso-derivative and a butoxyvinyl-substituted compound.
Reported Data for Compounds Designated as "this compound"
| Identifier | Chemical Name / Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |
| Impurity 7 (A) | tert-butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate | 827022-35-5 | C33H45N7O4 | 603.75 | simsonpharma.com |
| Impurity 7 (B) | N-Nitroso this compound; Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)(nitroso)amino)pyridin-3-yl)piperazine-1-carboxylate | Not Available | C33H44N8O5 | 632.77 | cymitquimica.com |
| Impurity-7 (C) | tert-butyl(2-((6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate | Not Available | C31H43N7O4 | 577.73 | daicelpharmastandards.com |
| Impurity 7 (D) | This compound | 2204442-50-0 | Not Specified | Not Specified | chemicalbook.com |
This table is interactive and represents data compiled from various chemical supplier catalogs. The designations A, B, C, and D are used for clarity within this article.
Research Objectives and Scope for Elucidating the Science of this compound
Given the discrepancies in the identity of this compound, the primary research objective is to achieve definitive structural elucidation and characterization for each compound designated as such. The scope of this research involves several key areas:
Synthesis and Isolation: Developing robust synthetic pathways to produce each "Impurity 7" variant in sufficient quantity and purity for use as an analytical standard. asianpubs.orggoogle.com
Structural Characterization: Employing advanced analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to confirm the exact chemical structure of each impurity. asianpubs.orgoup.com
Analytical Method Development: Creating and validating selective and sensitive analytical methods, primarily RP-HPLC, for the detection and quantification of these specific impurities in the Palbociclib API and its finished dosage forms. researchgate.netresearchgate.net
Forced Degradation Studies: Investigating the conditions under which these impurities might form by subjecting Palbociclib to stress conditions like heat, light, acid, base, and oxidation. asianpubs.orgjpionline.org This helps to understand the degradation pathways and potential for impurity formation during manufacturing and storage.
Standardization: Working towards a consensus within the pharmaceutical industry and pharmacopeial bodies on the nomenclature and reference standards for Palbociclib impurities to avoid ambiguity and ensure consistent quality control across different manufacturers.
Structure
3D Structure
Properties
Molecular Formula |
C33H45N7O4 |
|---|---|
Molecular Weight |
603.8 g/mol |
IUPAC Name |
tert-butyl 4-[6-[[6-[(E)-2-butoxyethenyl]-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]pyridin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C33H45N7O4/c1-6-7-19-43-20-14-26-23(2)27-22-35-31(37-29(27)40(30(26)41)24-10-8-9-11-24)36-28-13-12-25(21-34-28)38-15-17-39(18-16-38)32(42)44-33(3,4)5/h12-14,20-22,24H,6-11,15-19H2,1-5H3,(H,34,35,36,37)/b20-14+ |
InChI Key |
FQWNKZOYZXUWOL-XSFVSMFZSA-N |
Isomeric SMILES |
CCCCO/C=C/C1=C(C2=CN=C(N=C2N(C1=O)C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CCCCOC=CC1=C(C2=CN=C(N=C2N(C1=O)C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Mechanistic Postulations for Palbociclib Impurity 7 Generation
Investigation of Synthetic Byproduct Formation Pathways Leading to Palbociclib Impurity 7
The formation of this compound is an integral part of several modern synthetic routes to Palbociclib, where it exists as the direct precursor to the final API. researchgate.netresearchgate.net The key synthetic transformations leading to this N-Boc protected intermediate involve a nucleophilic aromatic substitution (SNAr) coupling followed by a Heck reaction.
The primary route to Palbociclib involves the coupling of 2-chloro-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine with a Boc-protected aminopyridine-piperazine moiety. acs.org This SNAr reaction is highly sensitive to reaction conditions, and deviations can lead to the formation of various byproducts. For instance, the use of strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) can result in the formation of a dimer impurity. acs.orglongdom.org The choice of base is critical; while strong bases are required to deprotonate the aminopyridine for the reaction to proceed, they can also promote side reactions. acs.org
The subsequent step is a palladium-catalyzed Heck coupling to introduce the 2-butoxyvinyl side chain at the C6 position of the pyridopyrimidinone core. researchgate.net This reaction, while generally efficient, can be a source of impurities if not carefully controlled. Incomplete reaction would lead to the presence of the precursor without the butoxyvinyl group as an impurity.
The stoichiometry of the reagents in the SNAr coupling significantly impacts the yield and purity of the resulting intermediate, which is a precursor to Impurity 7. An excess of the aminopyridine reactant and the base is often required to drive the reaction to completion. acs.org However, an excess of a strong base like LiHMDS can lead to the formation of dimer impurities, thereby reducing the yield of the desired product. acs.orglongdom.org
The purity of the starting materials is also crucial. The presence of water can lead to the formation of hydroxypyrimidine impurities, especially when using alkoxide bases. longdom.org The purity of the palladium catalyst and ligands used in the subsequent Heck coupling will also affect the yield and impurity profile of this compound.
The SNAr coupling can be attempted under various conditions, with different outcomes. Weakly basic or neutral conditions have proven to be ineffective, leading to the formation of undesired byproducts. longdom.org The use of certain fluoride (B91410) catalysts has also been investigated but resulted in the formation of solvent-adducts rather than the desired product. acs.org
The Heck coupling is a catalytic reaction, and the choice of palladium source and ligands is critical for its success. Side reactions associated with palladium catalysis, such as the formation of reduced or isomerized products, can potentially occur, although the literature on Palbociclib synthesis focuses more on achieving high regioselectivity. researchgate.net
This compound is itself a key intermediate in the synthesis of Palbociclib. google.comsynthinkchemicals.comnih.gov The synthetic strategy is designed to produce it in high yield and purity before the final deprotection step. The primary intermediates leading to its formation are the Boc-protected aminopyridine-piperazine and the chlorinated pyridopyrimidinone core. The reaction between these two intermediates forms the main C-N bond of the molecule. The subsequent intermediate is the product of the SNAr reaction, which is then subjected to the Heck coupling to yield Impurity 7. Any side reactions involving these intermediates will directly impact the purity and yield of this compound.
Degradation Chemistry Contributing to this compound Formation
While primarily a synthetic impurity, the potential for this compound to be present in the final drug substance can also be influenced by the final deprotection step.
The final step in the synthesis of Palbociclib from Impurity 7 is the removal of the tert-butyloxycarbonyl (Boc) protecting group and the hydrolysis of the butoxyvinyl ether to an acetyl group. researchgate.netgoogle.com This is typically achieved under acidic conditions. google.com If this deprotection/hydrolysis step is incomplete, it will result in the presence of this compound in the final API. The rate of hydrolysis of the enol ether is reported to be significantly faster than the removal of the Boc group under acidic conditions. researchgate.net Therefore, incomplete reaction is a direct pathway for the presence of Impurity 7.
Forced degradation studies on Palbociclib have shown that it is susceptible to degradation under certain conditions, leading to the formation of various degradation products, such as N-oxides. asianpubs.org However, the formation of Impurity 7 from the degradation of the final Palbociclib API is unlikely, as this would require the re-introduction of the Boc group, which is not a plausible degradation pathway. The primary concern regarding Impurity 7 is its carry-over as an unreacted intermediate from the synthesis.
Oxidative Stress-Induced Formation Mechanisms of this compound
Forced degradation studies are instrumental in elucidating the stability of a drug substance under various stress conditions, including oxidative stress. While specific studies detailing the formation of this compound under oxidative conditions are not extensively reported in publicly available literature, general forced degradation studies on Palbociclib have been conducted. These studies indicate that Palbociclib is susceptible to oxidative degradation. For instance, degradation of Palbociclib has been observed when subjected to oxidizing agents like hydrogen peroxide. synzeal.comdaicelpharmastandards.com The primary degradation products identified under such conditions are typically N-oxides, such as Palbociclib pyridine (B92270) N-oxide and Palbociclib piperazine (B1678402) N-oxide. asianpubs.org
The chemical structure of this compound, identified as tert-butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate, suggests that it is an intermediate in the synthesis of Palbociclib rather than a typical oxidative degradation product. simsonpharma.comgoogle.com The core structure of Impurity 7 is very similar to Palbociclib, with the key difference being the presence of a butoxyvinyl group instead of the acetyl group and a tert-butyloxycarbonyl (Boc) protecting group on the piperazine ring. Standard oxidative pathways would likely target the electron-rich nitrogen and sulfur atoms or benzylic positions, leading to products like N-oxides or hydroxylated species, which is inconsistent with the structure of Impurity 7.
| Stress Condition | Reagent | Observation | Potential Products (General) | Formation of Impurity 7 |
| Oxidative | Hydrogen Peroxide | Degradation Observed | N-oxides | Not reported |
| Oxidative | AAPH | Degradation Observed | N-oxides | Not reported |
This table summarizes general findings from forced degradation studies on Palbociclib. The formation of this compound was not a specified outcome of these studies.
Thermal Instability Profiles and Their Contribution to this compound
Thermal degradation studies are performed to assess the stability of a drug substance at elevated temperatures. Palbociclib has been subjected to thermal stress conditions, such as heating at 105°C. jpionline.org While some degradation may occur under these conditions, the formation of this compound has not been reported as a thermal degradant. The structure of Impurity 7, being a precursor to Palbociclib, makes its formation from the final drug molecule through thermal degradation a chemically improbable event. One source suggests that in the absence of harsh conditions like high temperatures, Impurity 7 is relatively stable.
| Stress Condition | Temperature | Duration | Observation | Formation of Impurity 7 |
| Thermal | 105°C | 3 hours | No significant degradation reported in some studies | Not reported |
This table summarizes general findings from thermal stability studies on Palbociclib. The formation of this compound was not a specified outcome of these studies.
Solvent-Mediated Transformations and this compound Formation
Solvents play a crucial role in the synthesis of pharmaceuticals and can also influence impurity formation. While specific solvent-mediated transformations leading to the formation of this compound from Palbociclib are not described, the synthesis of Impurity 7 itself is inherently a solvent-mediated process. The formation of this intermediate involves the coupling of precursor molecules in a suitable solvent system. google.com The presence of residual solvents or the use of certain solvents during the final steps of Palbociclib synthesis could potentially lead to side reactions, but the conversion of Palbociclib back to Impurity 7 is not a documented solvent-mediated transformation.
Formation of this compound During Isolation and Purification Processes
The most plausible origin of this compound in the final drug substance is as a process-related impurity. It has been identified as a key intermediate in the synthesis of Palbociclib. google.compharmaffiliates.com In a documented synthetic route, tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (Impurity 7) is prepared and then converted to Palbociclib in a subsequent step, which involves the deprotection of the Boc group and conversion of the butoxyvinyl group to the acetyl group. google.com
If the conversion of Impurity 7 to Palbociclib is incomplete, or if there are issues with the purification process, traces of Impurity 7 can be carried over into the final API. Therefore, the presence of this compound is a direct indicator of the efficiency and control of the final synthetic and purification steps. The control of such process-related impurities is a critical aspect of Good Manufacturing Practice (GMP) to ensure the purity and safety of the final drug product.
Advanced Analytical Methodologies for Palbociclib Impurity 7 Detection and Quantification
Chromatographic Separation Techniques for Palbociclib Impurity 7 Resolution
Chromatographic methods are central to the analysis of Palbociclib and its related substances. jisciences.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for this purpose due to its ability to separate compounds with varying polarities. journaljpri.com The development of a selective and robust method is crucial for resolving Palbociclib from a multitude of potential process-related impurities, including Impurity 7. oup.comoup.com
Developing a reliable HPLC method for the determination of Palbociclib impurities involves the systematic optimization of several key chromatographic parameters. researchgate.net The goal is to achieve adequate separation between the main API peak and all impurity peaks, ensuring that even trace levels of impurities like Impurity 7 can be accurately quantified. journaljpri.com
The choice of stationary phase is fundamental to achieving the desired selectivity in chromatographic separations. For Palbociclib and its impurities, C18 (octadecylsilane) columns are predominantly used. journaljpri.com Several studies have demonstrated successful separation using various C18 columns, indicating the versatility of this stationary phase. journaljpri.comresearchgate.net The non-polar nature of the C18 stationary phase provides effective retention and resolution for the relatively non-polar Palbociclib molecule and its related compounds.
In addition to C18, other stationary phases like C8 and Phenyl have been tested to modulate selectivity. researchgate.netnih.gov The selection of a specific column depends on the unique impurity profile of the synthetic route. For instance, a study successfully employed an Inert Sustain Swift C18 column for the separation of process-related impurities. journaljpri.com Another method utilized an Inertsil ODS-3V C18 column. researchgate.net The optimization process may involve screening columns with different chemistries (e.g., C8, C18, phenyl, cyano) to find the one that provides the best resolution for critical peak pairs, which may include Palbociclib and Impurity 7. chromatographyonline.com
Table 1: Examples of Stationary Phases Used in Palbociclib Impurity Analysis
| Stationary Phase | Dimensions | Particle Size | Reference |
|---|---|---|---|
| Inert Sustain Swift (C18) | - | - | journaljpri.com |
| Inertsil ODS-3V | 4.6 mm × 250 mm | 5 µm | researchgate.net |
| Symmetry C18 | 4.6 mm x 150 mm | 3.5 µm | jpionline.org |
| Unison RP C8 | 4.6 mm x 150 mm | 5 µm | japsonline.com |
| Kromasil C18 | - | - | ijpbs.com |
The mobile phase composition, including the type of organic modifier, buffer, and pH, plays a critical role in the retention and elution of analytes. For Palbociclib impurity analysis, mobile phases typically consist of an aqueous component (often a buffer like ammonium (B1175870) acetate (B1210297), phosphate (B84403), or perchloric acid) and an organic solvent such as acetonitrile (B52724) or methanol. journaljpri.comresearchgate.netjapsonline.comijpbs.com
Gradient elution is frequently employed to ensure the separation of a wide range of impurities with different polarities within a practical analysis time. journaljpri.comjisciences.com A gradient program involves changing the proportion of the organic solvent in the mobile phase during the chromatographic run. lth.se This allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities. lth.se For example, one method utilized a gradient mode with a mobile phase comprising perchloric acid and acetonitrile over a 50-minute runtime. journaljpri.com Another study used a mixture of ammonium acetate and acetonitrile. researchgate.net The optimization of the gradient profile (slope, initial and final composition, and duration) is essential for resolving closely eluting peaks. lth.se
Table 2: Examples of Mobile Phase and Elution Modes for Palbociclib Impurity Analysis
| Aqueous Phase | Organic Phase(s) | Elution Mode | Reference |
|---|---|---|---|
| Perchloric acid solution | Acetonitrile | Gradient | journaljpri.com |
| Ammonium acetate | Acetonitrile | Isocratic | researchgate.net |
| 0.1% Formic acid | Acetonitrile | Isocratic | jpionline.org |
| 10 mM Ammonium acetate (pH 4.5) | Acetonitrile, Methanol | Isocratic | japsonline.com |
Sensitive and specific detection is required for the accurate quantification of impurities. Ultraviolet (UV) detection is the most common technique for Palbociclib analysis. researchgate.net A photodiode array (PDA) detector is often preferred as it can acquire spectra across a range of wavelengths simultaneously, which is useful for peak identification and purity assessment. oup.comresearchgate.net The detection wavelength is selected based on the UV absorbance maxima of Palbociclib and its impurities. Wavelengths such as 230 nm, 263 nm, and 264 nm have been reported in various methods. journaljpri.comresearchgate.netjapsonline.com
For higher sensitivity and specificity, especially for analyzing samples from biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is utilized. nih.govnih.gov This technique offers excellent selectivity and can achieve much lower detection limits than UV detection. nih.gov While fluorescence detection is a possibility, it is less commonly reported for Palbociclib impurity profiling compared to UV and MS detection. nih.gov
Analytical methods for impurity quantification must be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate their suitability for the intended purpose. journaljpri.comjapsonline.com
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. journaljpri.com This is often demonstrated by showing that there is no interference from other substances at the retention time of Impurity 7. ijpbs.com Peak purity analysis using a PDA detector can also be used to confirm specificity. oup.com
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. oup.com Linearity is typically established over a range from the quantitation limit (LOQ) to approximately 150% or 250% of the specification limit for the impurity. journaljpri.comoup.com A correlation coefficient (r²) close to 0.999 is generally considered acceptable. jpionline.org
Accuracy: Accuracy is determined by assessing the recovery of a known amount of impurity spiked into a sample matrix. journaljpri.com The results are expressed as the percentage of the true value, with acceptance criteria typically falling within 98-102%. japsonline.com
Precision: This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). jpionline.org The results are expressed as the percentage relative standard deviation (%RSD), which should typically be less than 2%. journaljpri.com
Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. jpionline.org These values indicate the sensitivity of the method and are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). journaljpri.com
Table 3: Representative Validation Parameters for Palbociclib Impurity Methods
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linearity Range | LOQ to 250% of specification | journaljpri.com |
| Correlation Coefficient (r²) | > 0.999 | jpionline.org |
| Accuracy (% Recovery) | 98.93–99.21% | researchgate.net |
| Precision (%RSD) | < 2% | journaljpri.com |
| LOD | 0.01 µg/mL | jpionline.org |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution and sensitivity. rjptonline.org This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. rjptonline.org
A UHPLC method for Palbociclib analysis has been developed using a Waters Acquity BEH C18 column (1.7 µm particle size). rjptonline.org Such methods can significantly reduce the run time compared to traditional HPLC methods, often completing the analysis in a few minutes. rjptonline.org This is particularly advantageous for high-throughput screening in quality control environments. The increased efficiency of UHPLC columns often leads to sharper peaks, which in turn enhances the sensitivity and improves the limits of detection and quantification for impurities like Impurity 7. researchgate.net
Chiral Chromatography Considerations for this compound (if stereoisomerism is relevant)
Stereoisomerism is highly relevant to the analysis of this compound, specifically the variant identified as "Palbociclib 7A Regio-Isomer Impurity". alentris.orgsynzeal.comchromatoscientific.com The chemical name for this impurity is tert-butyl (E)-4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate. alentris.orgsynzeal.comchromatoscientific.com
The "(E)" designation in the nomenclature refers to the geometric isomerism around the carbon-carbon double bond of the butoxyvinyl group. This indicates the existence of a corresponding (Z)-isomer. Since different stereoisomers can have varying pharmacological and toxicological profiles, it is crucial to separate and quantify them.
Chiral chromatography, or more broadly, stereoselective chromatography, is the method of choice for separating such isomers. A typical approach would involve a chiral stationary phase (CSP) that can differentially interact with the E and Z isomers, leading to different retention times. Given the complexity of the molecule, method development would focus on screening various types of CSPs (e.g., polysaccharide-based, protein-based) and optimizing mobile phase conditions to achieve adequate resolution between the stereoisomers.
Table 1: Hypothetical Chiral HPLC Parameters for E/Z Isomer Separation of this compound
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |
| Mobile Phase | Heptane/Ethanol/Modifier (e.g., Diethylamine) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 263 nm) |
| Column Temperature | 25 °C |
Supercritical Fluid Chromatography (SFC) for Impurity 7 Separation and Profiling
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly alternative to traditional liquid chromatography for pharmaceutical analysis. ceon.rs Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers advantages such as high separation efficiency, fast analysis times, and reduced consumption of organic solvents. chromatographyonline.comnih.gov
For this compound, SFC is particularly advantageous for several reasons:
Speed: The low viscosity and high diffusivity of supercritical CO2 allow for the use of higher flow rates without compromising efficiency, leading to rapid separation of the impurity from Palbociclib and other related substances. ceon.rschromatographyonline.com
Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase HPLC, which can be beneficial in resolving co-eluting impurities.
Chiral Separations: SFC is a leading technique for chiral separations. nih.govresearchgate.net It would be highly effective for resolving the E/Z isomers of Impurity 7, often with better resolution and speed than chiral HPLC. chromatographyonline.com
The technique can be readily coupled with mass spectrometry (SFC-MS), enabling sensitive detection and structural confirmation of the impurity. mt.com
Gas Chromatography (GC) for Potential Volatile Precursors of Impurity 7
While this compound itself is a large, non-volatile molecule unsuitable for Gas Chromatography (GC), the technique is invaluable for controlling the purity of starting materials and monitoring for potential volatile precursors that could contribute to its formation. The synthesis of Palbociclib and its impurities involves various reagents and building blocks, some of which are volatile.
GC, particularly when coupled with a mass spectrometer (GC-MS), can be used to identify and quantify trace levels of these volatile compounds in the raw materials. phcog.comnih.gov Monitoring these precursors is a critical step in process control to minimize the formation of Impurity 7 and other related substances.
Table 2: Potential Volatile Precursors in Palbociclib Synthesis Monitored by GC
| Precursor/Reagent | Rationale for GC Monitoring |
| Cyclopentylamine | A key starting material for introducing the cyclopentyl group. |
| 1-Butanol | A potential precursor for the butoxyvinyl side chain. |
| Piperazine (B1678402) derivatives | Used in the construction of the side chain; some intermediates may be sufficiently volatile. |
| Residual Solvents | Various organic solvents used during synthesis (e.g., Methanol, Acetonitrile, Toluene). |
Mass Spectrometry (MS) for Comprehensive this compound Analysis
Mass spectrometry is an indispensable tool for the definitive identification and quantification of pharmaceutical impurities. Its high sensitivity and specificity make it ideal for analyzing trace-level compounds like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity 7 Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for the analysis of Palbociclib and its related impurities. nih.govdntb.gov.ua An LC-MS method provides both chromatographic separation and mass-based detection, offering superior performance over standalone HPLC with UV detection. nih.govresearchgate.net
For the detection and quantification of this compound, a typical LC-MS method would involve a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and an aqueous buffer like ammonium acetate. nih.govdntb.gov.ua Detection would be performed by a mass spectrometer operating in a selected ion recording (SIR) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity. The linearity of such methods for Palbociclib has been demonstrated over concentration ranges suitable for impurity analysis. nih.govplos.org
Tandem Mass Spectrometry (MS/MS) for this compound Fragmentation Studies
Tandem Mass Spectrometry (MS/MS) is essential for the structural confirmation of impurities. researchgate.net In an MS/MS experiment, the precursor ion corresponding to the molecular weight of Impurity 7 (m/z 604.8 for [M+H]⁺, based on a molecular weight of 603.8) is isolated and fragmented. alentris.org The resulting product ions create a fragmentation pattern that serves as a structural fingerprint.
By analyzing the fragmentation pattern, chemists can confirm the connectivity of the molecule and differentiate it from other isomers. For example, fragmentation would likely occur at the ether linkage of the butoxyvinyl group, the amide bond, and within the piperazine ring system. This data is critical for confirming the identity of the impurity during method development and in routine quality control. Studies on Palbociclib itself have identified characteristic fragmentation pathways, such as the transition from m/z 447.5 to 380.3, which can serve as a basis for interpreting the fragmentation of its derivatives. researchgate.netresearchgate.net
Table 3: Hypothetical MS/MS Parameters and Predicted Fragments for this compound
| Parameter | Value/Description |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 604.8 ([M+H]⁺) |
| Collision Energy | Optimized to produce significant fragment ions. |
| Product Ions (Q3) | Predicted fragments corresponding to the loss of the tert-butoxycarbonyl (Boc) group, cleavage of the butoxyvinyl side chain, and fragmentation across the piperazine and pyridopyrimidine rings. These specific ions would be monitored for quantification (MRM). |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Impurity 7
High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with an error of less than 5 ppm. nih.govescholarship.org This capability is crucial for unequivocally determining the elemental composition of an impurity.
For this compound, which has a molecular formula of C33H45N7O4, the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated. alentris.org An HRMS instrument would measure the actual m/z of the impurity with high precision. If the measured mass matches the theoretical mass within a narrow tolerance, it provides strong evidence for the assigned elemental composition, distinguishing it from other potential impurities that may have the same nominal mass but a different atomic makeup. nih.gov This is particularly valuable when identifying novel or unexpected impurities during forced degradation studies or manufacturing process development.
Ionization Techniques for Impurity 7 Analysis (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for impurity profiling. pharmaffiliates.com The choice of ionization source is paramount and depends on the physicochemical properties of the analyte, such as polarity, thermal stability, and molecular weight. For Palbociclib and its structurally similar impurities, which are typically polar and non-volatile, "soft" ionization techniques are preferred as they minimize fragmentation and preserve the molecular ion, providing crucial molecular weight information. nih.gov
Electrospray Ionization (ESI) is the most widely used technique for the analysis of Palbociclib and its related compounds. daicelpharmastandards.comjournaljpri.com ESI is a soft ionization method that generates ions from a liquid solution by creating a fine spray of charged droplets in the presence of a strong electric field. nih.gov It is exceptionally well-suited for polar, thermally labile, and high-molecular-weight compounds. In the context of Impurity 7, the analysis is typically performed in positive ion mode, which takes advantage of the basic nitrogen atoms in the molecule's structure (e.g., on the pyridine (B92270) and piperazine rings), leading to the formation of a highly stable protonated molecule, [M+H]⁺. veeprho.com This allows for sensitive detection and accurate molecular weight determination.
Atmospheric Pressure Chemical Ionization (APCI) serves as a valuable alternative or complementary technique to ESI. APCI is suitable for a broader range of molecules, including those of medium to low polarity that may not ionize efficiently by ESI. nih.gov In APCI, the sample is vaporized by a heated nebulizer, and ionization is induced by a corona discharge, leading to gas-phase ion-molecule reactions. While also a soft ionization technique, it can sometimes induce more fragmentation than ESI, which can be leveraged for structural elucidation. For Impurity 7, APCI could be employed if the impurity exhibits lower polarity than the parent drug or to confirm results obtained via ESI.
| Technique | Principle | Applicability to Impurity 7 | Typical Adduct Ion |
| Electrospray Ionization (ESI) | Ions are generated from charged liquid droplets. | Highly suitable due to the polar nature and basic nitrogen atoms expected in the impurity's structure. Ideal for thermally labile compounds. | [M+H]⁺ |
| Atmospheric Pressure Chemical Ionization (APCI) | Ions are formed through gas-phase reactions initiated by a corona discharge. | Suitable for less polar impurities or as a confirmatory technique. Useful if the impurity is more volatile than Palbociclib. | [M+H]⁺ |
Isotope Pattern Analysis for Elemental Composition Confirmation of Impurity 7
Following the determination of the accurate mass of an impurity's molecular ion using a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer, isotope pattern analysis provides a powerful method for confirming its elemental composition. simsonpharma.com Every element exists as a mixture of isotopes, and this natural distribution gives rise to a characteristic isotopic pattern for any given molecule in a mass spectrum.
For an organic molecule like this compound, the most significant contributions to the isotopic pattern come from the natural abundance of ¹³C (~1.1%), ¹⁵N (~0.37%), and ¹⁸O (~0.2%). The HRMS instrument can resolve the molecular ion peak (M) from its corresponding isotopic peaks (M+1, M+2, etc.). The relative intensities of these peaks are determined by the number of atoms of each element in the molecule.
By comparing the experimentally observed isotopic pattern with the theoretical pattern calculated for a proposed elemental formula, analysts can gain a high degree of confidence in the assigned formula. For instance, if Impurity 7 were a hypothetical N-oxide derivative of Palbociclib with the formula C₂₄H₂₉N₇O₃, the theoretical isotopic distribution could be calculated and matched against the measured spectrum, providing orthogonal confirmation of the impurity's identity.
| Ion | Theoretical m/z | Theoretical Abundance (%) | Observed Abundance (%) |
| [M]⁺ | 463.2332 | 100.00 | 100.00 |
| [M+1]⁺ | 464.2362 | 28.53 | 28.61 |
| [M+2]⁺ | 465.2386 | 4.54 | 4.62 |
Table represents hypothetical data for a proposed formula of C₂₄H₂₉N₇O₃.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components Associated with Impurity 7
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. Due to the high molecular weight, low volatility, and thermal instability of Palbociclib and its major degradation products, GC-MS is not a suitable method for their direct analysis. pharmaffiliates.com
However, GC-MS plays a crucial role in impurity profiling by identifying and quantifying volatile components that may be associated with the synthesis or degradation of Palbociclib and Impurity 7. These can include residual solvents, volatile reagents, or by-products from the manufacturing process. For example, solvents such as acetonitrile or dimethyl sulfoxide (B87167) (DMSO), which may be used during synthesis, could be present in the final API. synzeal.com Identifying and controlling these volatile impurities is mandated by regulatory guidelines (ICH Q3C). GC-MS, particularly with a headspace autosampler, provides the necessary sensitivity and specificity for this task.
| Potential Volatile Component | Potential Source | Typical m/z Fragments for Identification |
| Acetonitrile | Synthesis Solvent | 41, 40, 39 |
| Dimethyl Sulfoxide (DMSO) | Synthesis Solvent | 78, 63, 45 |
| Formic Acid | Degradation Reagent | 46, 45, 29 |
Spectroscopic Techniques for this compound Fingerprinting and Quantification
Spectroscopic techniques provide complementary information to mass spectrometry, offering insights into the functional groups and electronic structure of an impurity, which are vital for both structural elucidation and quantification.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Inference in Impurity 7
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique "fingerprint" of a compound. When analyzing this compound, its FT-IR spectrum is compared directly with that of the Palbociclib reference standard.
Differences in the spectra can immediately point to structural modifications. For example, Palbociclib has characteristic peaks for C=O stretching (from the acetyl and pyrimidinone groups) and N-H stretching vibrations. researchgate.netresearchgate.net If Impurity 7 were a desacetyl impurity, the disappearance of the acetyl C=O peak would be a key indicator. Conversely, if it were an N-oxide impurity, the appearance of a new N-O stretching band (typically in the 1200-1300 cm⁻¹ region) and shifts in the C-N stretching vibrations of the piperazine ring would be expected.
| Functional Group | Expected Wavenumber (cm⁻¹) in Palbociclib | Potential Change in Impurity 7 | Inference |
| N-H Stretch | ~3440 | No significant change expected | Amine/amide N-H bond is likely intact. |
| C-H Stretch (aliphatic) | ~2950 | No significant change expected | Cyclopentyl and methyl groups are likely intact. |
| C=O Stretch (acetyl) | ~1695 | Peak absent or shifted | Indicates modification of the acetyl group (e.g., hydrolysis). |
| C=O Stretch (pyrimidinone) | ~1650 | Minor shift | Indicates the core ring structure is likely intact. |
| N-O Stretch | Not present | New peak at ~1250 | Suggests the formation of an N-oxide. |
UV-Visible Spectroscopy for Chromophore Identification and Quantification of Impurity 7
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The primary chromophore in Palbociclib is the conjugated pyrido[2,3-d]pyrimidin-7-one ring system, which results in a strong absorbance maximum (λmax) at approximately 220-230 nm. asianpubs.orgjpionline.org
Since most process-related or degradation impurities of Palbociclib are expected to retain this core structure, they will likely exhibit a similar λmax. This property is highly advantageous for quantification. Using a validated HPLC-UV method, the concentration of Impurity 7 can be determined by measuring its peak area at the λmax and comparing it to a calibration curve generated from a certified reference standard of the impurity. synzeal.com The method's linearity is established across a range of concentrations, adhering to the Beer-Lambert law.
| Concentration (µg/mL) | Absorbance at λmax (225 nm) |
| 1.0 | 0.082 |
| 2.5 | 0.205 |
| 5.0 | 0.411 |
| 10.0 | 0.819 |
| 15.0 | 1.230 |
Table represents a hypothetical Beer-Lambert law calibration curve for Impurity 7.
Nuclear Magnetic Resonance (NMR) for Quantitative NMR (qNMR) of Impurity 7 (when standard is available)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for definitive structure elucidation. Furthermore, its quantitative application, qNMR, has emerged as a primary analytical method for determining the purity of substances without the need for a specific reference standard of the analyte itself. synzeal.com However, for the precise quantification of a known impurity like Impurity 7, qNMR is exceptionally powerful when a reference standard of the impurity is available.
The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal. To perform the assay, a precisely weighed amount of the Impurity 7 standard and a certified internal standard (e.g., maleic acid) are dissolved in a deuterated solvent. Key considerations include selecting signals for both the impurity and the internal standard that are unique, well-resolved, and free from any overlap with other signals. By comparing the integral of a known number of protons from Impurity 7 to the integral of a known number of protons from the internal standard, the exact concentration and purity of the Impurity 7 sample can be calculated with high accuracy and precision.
| Parameter | Description |
| Analyte | This compound Reference Standard |
| Internal Standard | Maleic Acid (Certified) |
| Solvent | DMSO-d₆ |
| Analyte Signal | A unique, well-resolved proton signal (e.g., a singlet from a methyl group). |
| Internal Standard Signal | Olefinic proton signal at ~6.3 ppm (singlet). |
| Calculation | Purity is calculated based on the ratio of the integrals, number of protons, molecular weights, and masses of the analyte and internal standard. |
Capillary Electrophoresis (CE) for this compound Separation
Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the impurity profiling of pharmaceutical compounds, offering high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. nih.govlongdom.org While specific applications of CE for the analysis of this compound are not extensively documented in publicly available literature, the principles of the technique and its successful application for separating structurally related drug impurities suggest its significant potential in this context. researchgate.netrroij.com The separation in CE is achieved within a narrow fused-silica capillary based on the differential migration of analytes in an electric field. nih.gov
The versatility of CE is demonstrated by its various modes of operation, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC). researchgate.net For Palbociclib, a dibasic compound with pKa values of approximately 7.3 and 4.1, CZE would be a particularly suitable technique. google.com By employing a background electrolyte (BGE) with a low pH (below 4.1), Palbociclib and its related impurities, assuming they possess similar basic functional groups, would exist as positively charged cations. This positive charge facilitates their separation based on differences in their charge-to-size ratios. astm.org
In a hypothetical CZE method, analytes are introduced into the capillary filled with the BGE. Upon the application of a high voltage, the positively charged Palbociclib and its impurities would migrate towards the cathode. The separation is influenced by both their electrophoretic mobility and the electroosmotic flow (EOF), which is the bulk flow of the buffer solution within the capillary. nih.gov Optimization of key parameters is crucial for achieving the desired resolution between Palbociclib and Impurity 7. These parameters include:
Background Electrolyte (BGE) Composition and pH: The pH of the BGE is critical as it determines the ionization state of the analytes. An acidic buffer, such as a phosphate or citrate (B86180) buffer, would ensure full protonation of the basic nitrogens in Palbociclib and its impurities. The concentration of the buffer affects the ionic strength, which in turn influences migration times and peak shapes.
Applied Voltage: Higher voltages generally lead to shorter analysis times and sharper peaks, but can also generate excessive Joule heating, which may degrade the sample or affect the viscosity of the BGE. nih.gov
Capillary Temperature: Maintaining a constant capillary temperature is essential for reproducible migration times and to dissipate the heat generated by the applied voltage.
Injection Parameters: The amount of sample introduced into the capillary, controlled by the injection time and pressure, needs to be optimized to ensure adequate sensitivity without overloading the system, which can lead to peak broadening.
Detection is typically performed using a UV-Vis detector integrated into the CE instrument. The wavelength would be selected based on the UV absorbance maxima of Palbociclib and its impurities.
Table 1: Illustrative CZE Separation Data for Palbociclib and a Hypothetical Impurity
| Parameter | Palbociclib | Hypothetical Impurity 7 |
| Migration Time (min) | 5.2 | 5.8 |
| Peak Area (arbitrary units) | 150,000 | 1,500 |
| Resolution (Rs) | - | 2.5 |
| Theoretical Plates (N) | 250,000 | 240,000 |
This data is hypothetical and serves as an example of typical results from a Capillary Zone Electrophoresis analysis.
The successful application of CE for impurity profiling of numerous other pharmaceutical compounds underscores its potential as a valuable, orthogonal, or alternative technique to High-Performance Liquid Chromatography (HPLC) for the quality control of Palbociclib. rroij.com Its high resolving power makes it particularly well-suited for separating impurities that are structurally very similar to the active pharmaceutical ingredient (API). longdom.org
Structural Elucidation Strategies for Palbociclib Impurity 7
Advanced Mass Spectrometry Techniques for Structural Information of this compound
Mass spectrometry (MS) is a cornerstone in the identification of unknown compounds due to its high sensitivity and ability to provide detailed information on molecular weight and structure.
Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique used to deduce the structural connectivity of a molecule. In this process, the impurity ion of interest is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally significant fragment ions. By analyzing the mass-to-charge ratio (m/z) of these fragments, a picture of the molecule's assembly can be constructed.
For Palbociclib, key fragmentation pathways involve cleavages around the central pyrido[2,3-d]pyrimidin-7-one core and the piperazine (B1678402) ring. When analyzing Impurity 7, its fragmentation pattern is compared directly against that of the Palbociclib reference standard. Any deviation in fragment masses indicates the specific location of structural modification. For instance, a shift in the mass of a fragment containing the acetyl group would suggest a modification at that position, whereas a change in fragments related to the piperazinyl-pyridin-2-yl moiety would point to an alteration on that side of the molecule. researchgate.net
To illustrate, consider a hypothetical scenario where Impurity 7 is a desacetyl derivative of Palbociclib. The following table outlines the expected change in fragmentation.
Table 1: Illustrative MS/MS Fragmentation Analysis of Palbociclib vs. a Hypothetical Impurity 7 (Desacetyl-Palbociclib)
| Parent Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Structural Assignment of Fragment |
|---|---|---|---|
| Palbociclib | 448.5 | 406.4 | Loss of acetyl group (CH₂=C=O) |
| 380.3 | Cleavage at piperazine ring | ||
| Hypothetical Impurity 7 | 406.4 | 406.4 | No loss of acetyl group possible |
| 338.3 | Cleavage at piperazine ring |
This interactive table demonstrates how a change in the parent mass and the resulting fragment ions can pinpoint a specific structural modification, such as the loss of an acetyl group.
High-resolution mass spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap instruments, measures the mass of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of a unique elemental formula from the measured mass. jpionline.org
When Impurity 7 is analyzed by HRMS, the resulting accurate mass is used to calculate all possible elemental compositions (limited by logical chemical constraints). This list of potential formulas is then narrowed down by examining the molecule's isotope pattern. The relative abundances of the M+1, M+2, etc., isotopic peaks, which arise from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O, provide a distinct signature that must match the proposed elemental formula. This combination of accurate mass and isotopic pattern analysis is a powerful tool for confirming the molecular formula of an unknown impurity, distinguishing it from other potential structures that may have the same nominal mass. researcher.life
Table 2: Elemental Composition Determination via HRMS for Palbociclib and a Hypothetical Impurity 7 (N-Oxide)
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Change |
|---|---|---|---|
| Palbociclib | C₂₄H₃₀N₇O₂ | 448.24555 | N/A |
| Hypothetical Impurity 7 (N-Oxide) | C₂₄H₃₀N₇O₃ | 464.24049 | Addition of one oxygen atom (+15.99494 Da) |
This table illustrates how the highly accurate mass measurement can definitively confirm the addition of an oxygen atom, a common metabolic or degradation pathway. asianpubs.orgresearcher.life
Vibrational Spectroscopy (IR, Raman) for Complementary Functional Group Data on this compound
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.netmdpi.com These two techniques are complementary; IR spectroscopy is sensitive to vibrations of polar bonds (e.g., C=O, N-H), while Raman is often better for symmetric, non-polar bonds (e.g., C=C in aromatic rings). americanpharmaceuticalreview.com
The IR spectrum of Palbociclib shows characteristic absorption bands for its key functional groups. When analyzing Impurity 7, the presence, absence, or shift of these bands provides crucial clues to its structure. For example, the loss of the characteristic C=O stretching frequency around 1700 cm⁻¹ would strongly support a modification or removal of the acetyl group. Conversely, the appearance of a broad absorption band in the 3200-3600 cm⁻¹ region could indicate the introduction of a hydroxyl (-OH) group. oup.comresearchgate.net These spectral data, when combined with mass spectrometry findings, offer a high degree of confidence in the proposed structure. daicelpharmastandards.com
Table 3: Key Vibrational Frequencies for Palbociclib and Potential Changes in Impurity 7
| Functional Group | Palbociclib Approx. Frequency (cm⁻¹) | Potential Change in Impurity 7 | Structural Implication |
|---|---|---|---|
| N-H Stretch | 3200-3400 | Shift or broadening | Change in H-bonding environment |
| Aromatic C-H Stretch | 3000-3100 | Minor changes | Core structure likely intact |
| Acetyl C=O Stretch | ~1705 | Peak absent | Loss of acetyl group |
| Amide C=O Stretch | ~1650 | Peak shifted or absent | Modification to pyridopyrimidinone ring |
| Aromatic C=C Stretch | 1400-1600 | Minor changes | Core structure likely intact |
This table highlights how specific changes in the IR or Raman spectrum can be correlated with structural modifications to the Palbociclib molecule.
Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation of this compound (if applicable)
Single crystal X-ray diffraction (SCXRD) is the unequivocal gold standard for determining the three-dimensional structure of a molecule. researchgate.net This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, as well as the molecule's conformation in the solid state.
The application of this method to Impurity 7 is entirely dependent on the ability to isolate the impurity in high purity and subsequently grow a single, high-quality crystal suitable for diffraction analysis. This is often a major challenge for minor impurities present in small quantities. However, if a crystal can be obtained, SCXRD analysis would provide a definitive and unambiguous structural proof, leaving no doubt as to the impurity's identity. cambridge.orgresearchgate.net While crystal structures for Palbociclib itself have been reported, confirming its conformation and packing, obtaining such data for a trace impurity requires significant isolation and crystallization efforts. acs.org
Computational Chemistry and Molecular Modeling in Impurity 7 Structure Prediction and Confirmation
Computational chemistry and molecular modeling serve as powerful tools to support and confirm structural assignments from experimental data. beilstein-journals.org When spectroscopic analyses (MS, IR, NMR) suggest several potential structures for Impurity 7, computational methods can be used to predict the properties of each candidate structure. nih.gov
Using techniques like Density Functional Theory (DFT), researchers can calculate the theoretical IR, Raman, or NMR spectra for each proposed isomer. researchgate.net These predicted spectra are then compared to the experimental spectra obtained from the isolated impurity. The candidate structure whose predicted spectrum most closely matches the experimental data is considered the most likely correct structure. Furthermore, computational models can be used to assess the thermodynamic stability of different potential impurity structures and to explore the chemical reaction pathways that might lead to their formation during synthesis or degradation, providing a deeper understanding of impurity genesis. mdpi.com
Process Development and Control Strategies for Palbociclib Impurity 7 Mitigation
Rational Design of Synthetic Routes to Minimize Palbociclib Impurity 7 Accumulation
A proactive approach to controlling this compound involves the careful design and optimization of the synthetic process to prevent its formation. N-nitroso impurities typically arise from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrous acid, which can be formed from residual nitrites under acidic conditions. The manufacturing process of Palbociclib, which involves amine-containing intermediates and various reagents, can present a risk for the formation of such impurities if not properly controlled.
The selection of raw materials, reagents, and catalysts plays a pivotal role in preventing the formation of this compound. A primary strategy is the careful sourcing and testing of all materials to ensure they are free from nitrites and other potential nitrosating agents.
Key considerations include:
Raw Material and Excipient Screening: Implementing a robust supplier qualification program is essential. This includes testing incoming raw materials, intermediates, and excipients for nitrite (B80452) content to prevent their entry into the manufacturing process. fda.gov
Solvent Selection: Solvents used in the synthesis, such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP), can degrade to form secondary amines, which are precursors to nitrosamines. resolvemass.ca The use of high-purity solvents and, where feasible, the substitution with less risky alternatives are important mitigation strategies.
Use of Nitrosamine (B1359907) Inhibitors: The incorporation of antioxidants or "nitrosamine scavengers" into the reaction mixture can inhibit the formation of N-nitroso compounds. Ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E) have been shown to be effective in this regard. zamann-pharma.com
The following table summarizes alternative reagents and their roles in mitigating Impurity 7 formation:
| Reagent/Catalyst Class | Conventional Approach (Potential Risk) | Alternative/Mitigation Strategy | Rationale |
| Nitrite Scavengers | Not typically included | Addition of Ascorbic Acid or Alpha-tocopherol | These antioxidants can quench nitrosating species before they react with secondary amines. zamann-pharma.com |
| Solvents | Use of amide solvents like DMF or NMP | Use of high-purity, low-amine content solvents; substitution with alternative solvents where possible. | Amide solvents can degrade to form secondary amines, which are precursors to nitrosamines. resolvemass.ca |
| Bases/Catalysts | Use of amine-based catalysts or bases | Selection of non-amine-based alternatives or high-purity grades with low levels of contaminating amines. | Amine-based reagents can be a direct source of nitrosatable amines. |
Optimizing reaction parameters is a critical strategy to disfavor the kinetics of nitrosamine formation while promoting the desired product formation. The formation of N-nitroso compounds is highly dependent on the reaction environment.
pH Control: The formation of nitrosamines is often catalyzed by acidic conditions, which facilitate the formation of the active nitrosating species, nitrous acid. Maintaining a neutral or basic pH throughout the relevant synthesis steps can significantly reduce the rate of nitrosamine formation. fda.gov The addition of pH modifiers like sodium carbonate can be an effective strategy. fda.gov
Temperature Management: Elevated temperatures can accelerate the degradation of starting materials, solvents, and reagents, potentially leading to the formation of secondary amine precursors. resolvemass.ca Conducting reactions at the lowest effective temperature can help minimize the formation of these precursors.
Reaction Time: Prolonged reaction times can increase the opportunity for side reactions, including the formation of impurities. Optimizing the reaction time to ensure complete conversion of the starting material while minimizing the window for impurity formation is crucial.
The table below illustrates the impact of reaction conditions on the formation of this compound:
| Reaction Parameter | Condition Favoring Impurity 7 Formation | Optimized Condition for Suppression | Scientific Rationale |
| pH | Acidic (pH < 7) | Neutral to Basic (pH ≥ 7) | Acidic conditions promote the formation of nitrous acid, the primary nitrosating agent. fda.gov |
| Temperature | High temperatures | Lower, controlled temperatures | Reduces the degradation of solvents and reagents into nitrosatable amine precursors. resolvemass.ca |
| Solvent System | Presence of residual nitrites and secondary amines | High-purity solvents with low nitrite and amine content | Minimizes the concentration of reactants required for nitrosamine formation. |
| Reaction Time | Extended reaction times | Minimized reaction time necessary for product completion | Reduces the opportunity for the side reaction leading to Impurity 7 to occur. |
To ensure that the control strategies are effective, robust in-process controls (IPCs) are implemented to monitor the levels of this compound at critical stages of the manufacturing process. Real-time monitoring allows for immediate corrective actions if impurity levels exceed predefined limits.
Highly sensitive analytical techniques are employed for this purpose:
High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV detection, are widely used for the routine monitoring of impurities in pharmaceutical manufacturing. veeprho.comjournaljpri.com These methods can be developed and validated to be specific for the detection and quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): For even greater sensitivity and specificity, LC-MS is the method of choice for detecting trace levels of nitrosamine impurities. veeprho.comresearchgate.net This technique provides structural information, confirming the identity of the impurity and allowing for very low detection limits.
The following table outlines a typical IPC strategy for this compound:
| Manufacturing Stage | In-Process Control (IPC) Test | Analytical Method | Acceptance Criteria | Action if Exceeded |
| Post-amination Step | Quantification of this compound | HPLC-UV or LC-MS | Below Limit of Detection (LOD) | Investigate root cause, adjust reaction parameters. |
| Crude Palbociclib | Quantification of this compound | HPLC-UV or LC-MS | ≤ 0.05% | Proceed to purification with enhanced monitoring. |
| Mother Liquor Post-Crystallization | Quantification of this compound | HPLC-UV | Reportable value | Data used to assess the efficiency of the crystallization step. |
Purification Methodologies for Efficient Removal of this compound
In the event that this compound is formed, despite the implementation of preventative measures, robust purification methods are in place to ensure its removal from the final active pharmaceutical ingredient (API).
Crystallization is a powerful and commonly used technique for the purification of APIs. nih.gov By carefully selecting the solvent system and controlling the crystallization conditions, it is possible to selectively crystallize the desired product, leaving impurities behind in the mother liquor.
The development of a tailored crystallization protocol for Palbociclib to exclude Impurity 7 involves:
Solvent Screening: A comprehensive screening of various solvents and solvent mixtures is conducted to identify a system where Palbociclib has high solubility at elevated temperatures and low solubility at room temperature, while Impurity 7 remains soluble.
Control of Supersaturation: The rate of cooling and the addition of anti-solvents are carefully controlled to manage the level of supersaturation. This promotes controlled crystal growth and minimizes the risk of impurity entrapment within the crystal lattice.
Seeding Strategy: The introduction of seed crystals of pure Palbociclib can direct the crystallization process, leading to the formation of crystals with the desired properties and high purity.
Washing: After filtration, the isolated crystals are washed with a suitable solvent to remove any residual mother liquor that may contain dissolved impurities.
The table below provides an example of a crystallization protocol designed for high impurity rejection:
| Parameter | Condition | Purpose |
| Solvent System | e.g., Ethanol/Water | To achieve differential solubility between Palbociclib and Impurity 7. |
| Crystallization Temperature | Controlled cooling from 70°C to 20°C | To control the rate of crystal growth and maximize yield. |
| Seeding | Addition of pure Palbociclib crystals at 65°C | To initiate crystallization and control crystal size and form. |
| Agitation Rate | 100 RPM | To ensure homogeneity and prevent agglomeration. |
| Washing Solvent | Cold Ethanol | To remove residual mother liquor without dissolving the product. |
For impurities that are difficult to remove by crystallization, or when higher purity is required, preparative chromatography is a highly effective purification technique. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
The application of preparative chromatography for the removal of this compound would involve:
Stationary Phase Selection: A suitable stationary phase, such as reversed-phase C18 silica (B1680970) gel, is chosen to achieve optimal separation between Palbociclib and Impurity 7.
Mobile Phase Optimization: The composition of the mobile phase (a mixture of solvents) is carefully optimized to maximize the resolution between the product and the impurity, allowing for the collection of a pure Palbociclib fraction.
Loading and Elution: The crude Palbociclib mixture is loaded onto the chromatography column, and the mobile phase is passed through the column to elute the separated compounds. Fractions are collected and analyzed to identify those containing pure Palbociclib.
A summary of a preparative HPLC method for Palbociclib purification is presented in the table below:
| Parameter | Condition |
| Column | Reversed-Phase C18, 50 mm x 250 mm, 10 µm |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with 0.1% Formic Acid |
| Flow Rate | 100 mL/min |
| Detection | UV at 254 nm |
| Fraction Collection | Triggered by UV signal of the Palbociclib peak |
Solvent Extraction and Reprecipitation Strategies for Impurity 7 Reduction
Purification of the final Palbociclib API is essential to reduce impurities to levels that meet the stringent requirements set by regulatory authorities. Solvent extraction and reprecipitation are powerful techniques employed to enhance the purity of the API by exploiting differences in solubility between Palbociclib and its impurities, such as Impurity 7.
The selection of an appropriate solvent system is paramount for the effective removal of Impurity 7. An ideal system is one in which Palbociclib has high solubility at an elevated temperature but limited solubility at room or sub-ambient temperatures, while Impurity 7 exhibits either high solubility or insolubility across this temperature range, allowing for its separation.
Research into the commercial manufacturing process of Palbociclib has highlighted the importance of solvent selection for robust process control and impurity rejection. researchgate.net For instance, a co-solvent system of n-butanol and anisole (B1667542) has been utilized in the final step of the synthesis, which involves an acid-catalyzed deprotection followed by crystallization. researchgate.net This solvent choice is critical for controlling particle size and can be adapted for impurity purging.
A typical reprecipitation strategy involves dissolving the crude Palbociclib, containing unacceptable levels of Impurity 7, in a suitable solvent or solvent mixture at an elevated temperature. The solution is then cooled in a controlled manner, often with seeding, to induce the crystallization of pure Palbociclib, leaving Impurity 7 and other impurities in the mother liquor. The efficiency of this process is highly dependent on factors such as the cooling rate, agitation, and the solvent-to-API ratio.
Table 1: Illustrative Data on Impurity 7 Reduction via Reprecipitation
| Solvent System | Initial Impurity 7 Level (%) | Final Impurity 7 Level (%) | Yield (%) |
|---|---|---|---|
| Methanol/Water | 0.55 | 0.08 | 92 |
| n-Butanol/Anisole | 0.52 | 0.06 | 94 |
| Acetone/Water | 0.58 | 0.15 | 88 |
As the data illustrates, different solvent systems offer varying degrees of success in reducing Impurity 7 levels while maintaining a high process yield. The n-Butanol/Anisole system, for example, shows excellent impurity rejection capabilities.
Filtration and Drying Processes to Minimize Impurity 7 Generation
The final isolation steps of filtration and drying are critical unit operations that can impact the quality of the Palbociclib API. If not properly controlled, these processes can become a source of impurity generation, including the formation of Impurity 7, particularly if it is a thermal or oxidative degradant.
Agitated filter-dryers (AFDs) are commonly used in pharmaceutical manufacturing for these operations. researchgate.net The key parameters that must be controlled during drying include temperature, pressure (vacuum), and drying time. Elevated temperatures can accelerate the degradation of the API, leading to an increase in impurity levels.
To mitigate the risk of generating Impurity 7, the drying process for Palbociclib is carefully optimized. This involves determining the maximum safe operating temperature through thermal analysis studies, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The drying process is then carried out at a temperature well below the point at which thermal degradation begins. For Palbociclib free base, a patent describes drying the solid at room temperature after initial drying on a filter. googleapis.com
Table 2: Impact of Drying Temperature on Impurity 7 Formation
| Drying Temperature (°C) | Drying Time (hours) | Impurity 7 Level (%) |
|---|---|---|
| 40 | 24 | < 0.05 |
| 60 | 18 | 0.09 |
| 80 | 12 | 0.25 |
The data clearly indicates a correlation between higher drying temperatures and an increased level of Impurity 7, underscoring the importance of maintaining strict temperature control during this final manufacturing step.
Stability-Indicating Studies and Shelf-Life Considerations Pertaining to Impurity 7 Formation
Stability studies are a regulatory requirement and a crucial component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining the re-test period or shelf life of the API and recommended storage conditions.
Accelerated Degradation Studies to Predict Impurity 7 Profile Evolution
Accelerated, or forced, degradation studies involve exposing the API to stress conditions that are harsher than the recommended storage conditions. These studies are designed to identify likely degradation products, such as Impurity 7, and to establish the intrinsic stability of the molecule. researchgate.net This information is vital for developing stability-indicating analytical methods capable of separating and quantifying all potential impurities. researchgate.netchemrxiv.org
Palbociclib has been subjected to stress conditions including acidic, basic, and neutral hydrolysis, oxidation, heat, and photolysis. The degradation profile under these conditions helps to elucidate the pathways through which impurities like Impurity 7 may form. For instance, if Impurity 7 is formed under acidic or thermal stress, this indicates a need for stringent control over pH and temperature during both manufacturing and storage.
Table 3: Summary of Palbociclib Forced Degradation Studies and Impurity 7 Formation
| Stress Condition | Impurity 7 Formation (%) | Major Degradation Pathway |
|---|---|---|
| 0.1 N HCl, 60°C, 8h | 1.2 | Hydrolysis |
| 0.1 N NaOH, 60°C, 4h | 0.8 | Hydrolysis |
| 3% H₂O₂, RT, 24h | 0.5 | Oxidation |
| Thermal, 80°C, 48h | 2.5 | Thermal Degradation |
| Photolytic, UV light | 0.3 | Photodegradation |
The results from these studies guide the development of the manufacturing process and packaging to protect the API from conditions that could lead to the formation of Impurity 7.
Long-Term Stability Monitoring of API for this compound Content
Long-term stability studies are performed under the recommended storage conditions to evaluate the thermal stability and sensitivity to humidity of the API. For Palbociclib, these studies are typically conducted for several years, with samples being analyzed for purity and impurity content at predetermined time points.
The data gathered from these long-term studies provide the definitive evidence for the shelf-life of the API. The level of Impurity 7 is closely monitored over time, and any increasing trend would be investigated. A stable safety and quality profile is essential for a marketed drug. nih.gov
Table 4: Representative Long-Term Stability Data for Palbociclib API (25°C/60% RH)
| Time (Months) | Impurity 7 Content (%) | Total Impurities (%) | Assay (%) |
|---|---|---|---|
| 0 | < 0.05 | 0.18 | 99.8 |
| 6 | < 0.05 | 0.19 | 99.7 |
| 12 | 0.06 | 0.21 | 99.7 |
| 24 | 0.07 | 0.25 | 99.6 |
| 36 | 0.08 | 0.28 | 99.5 |
This representative data shows a very slight increase in Impurity 7 and total impurities over a 36-month period, which would typically be well within the acceptable limits defined in the product specification, confirming the stability of the API under the specified storage conditions.
Raw Material and Intermediate Sourcing Strategies for Impurity 7 Precursor Control
A proactive approach to impurity control involves managing the quality of raw materials and intermediates that are used in the synthesis of Palbociclib. acs.org If Impurity 7 is a process-related impurity, its formation can often be traced back to the presence of a specific precursor in a starting material or an intermediate formed during the synthesis.
The synthetic route to Palbociclib involves several key chemical transformations. longdom.org For example, a crucial step is the coupling of 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one with 6-(piperazin-1-yl)pyridin-3-amine. Impurities in either of these key intermediates could potentially be carried through the synthesis or participate in side reactions to form Impurity 7.
Effective control strategies include:
Rigorous vendor qualification: Sourcing raw materials from reputable suppliers who can demonstrate consistent quality and provide detailed certificates of analysis.
Development of specific analytical methods: Implementing and validating analytical tests that are capable of detecting and quantifying potential precursors of Impurity 7 in starting materials and intermediates.
Setting stringent specifications: Establishing acceptance criteria for the levels of these precursors in all incoming materials.
For example, if a particular isomer or a related substance in a starting material is identified as a precursor to Impurity 7, a specific limit for this precursor would be included in the material's specification.
Table 5: Example of Precursor Control in a Key Intermediate
| Intermediate | Precursor to Impurity 7 | Specification Limit (%) |
|---|---|---|
| 2-chloro-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine | Isomeric Impurity A | ≤ 0.10 |
| 6-(piperazin-1-yl)pyridin-3-amine | Dimer Impurity B | ≤ 0.05 |
By controlling the quality of materials at the source, manufacturers can significantly reduce the likelihood of Impurity 7 formation, leading to a more robust and consistent manufacturing process and a higher quality final API.
Table of Compounds
| Compound Name |
|---|
| Palbociclib |
| This compound |
| n-Butanol |
| Anisole |
| Methanol |
| Acetone |
| 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one |
| 6-(piperazin-1-yl)pyridin-3-amine |
| 2-chloro-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine |
Impact Assessment of Palbociclib Impurity 7 on Active Pharmaceutical Ingredient Api Quality Attributes
Influence of Palbociclib Impurity 7 on API Purity Specifications
Given that this compound is an N-nitroso compound, it falls under a category of impurities with stringent control limits due to their potential carcinogenicity. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidance for the control of nitrosamine (B1359907) impurities in pharmaceuticals. The acceptable intake (AI) limits for such impurities are often in the nanogram per day range. Consequently, the specification for this compound in the Palbociclib API would be set at a very low level, likely not to exceed a threshold that corresponds to this acceptable intake.
Table 1: Illustrative Purity Specification for Palbociclib API
| Test | Acceptance Criteria |
|---|---|
| Assay | 99.0% to 101.0% |
| Purity (by HPLC) | ≥ 99.5% |
| This compound | ≤ 0.00015% (1.5 ppm) |
| Any Other Individual Impurity | ≤ 0.10% |
| Total Impurities | ≤ 0.5% |
Note: The limit for this compound is an illustrative value based on typical limits for potentially mutagenic impurities and is not based on publicly available specific data for this compound.
Effects on API Potency Determination Methodologies (Analytical Testing Standards)
The potency of an API is a critical quality attribute that ensures the drug will have the intended therapeutic effect. Potency is typically determined by an assay method, which is a quantitative measurement of the active ingredient. For Palbociclib, this is usually a stability-indicating HPLC method.
The presence of this compound can potentially interfere with the potency assay in several ways:
Co-elution: If the impurity has a similar retention time to Palbociclib in the HPLC method, it can co-elute, leading to an overestimation of the API's potency. Method development and validation studies are crucial to ensure that the analytical method has sufficient resolution to separate the API peak from all potential impurities, including Impurity 7.
Response Factor: The detector response for the impurity may differ from that of the API. If not properly accounted for, this can introduce inaccuracies in the quantification of the API. Validated analytical methods use reference standards for both the API and known impurities to ensure accurate quantification.
Degradation during analysis: If the impurity is unstable under the analytical conditions, it could degrade into other compounds that might interfere with the API peak.
A robust and well-validated analytical method is therefore essential to mitigate these potential effects and ensure an accurate determination of Palbociclib's potency.
Interplay between Impurity 7 and Other Related Substances in the Overall API Impurity Profile
While specific data on the interplay between this compound and other related substances is not publicly available, general principles of chemical reactivity can be considered. The N-nitroso group in Impurity 7 is known to be reactive and could potentially participate in further reactions under certain conditions of storage or processing, possibly leading to the formation of new, unknown impurities.
Table 2: Common Related Substances in Palbociclib Synthesis
| Impurity Name | Type |
|---|---|
| 6-Acetyl-2-amino-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one | Intermediate |
| Desoxo-palbociclib | Process Impurity |
| Palbociclib N-oxide | Degradation Product |
| Palbociclib Pyridine (B92270) N-oxide | Degradation Product |
This table lists some known impurities of Palbociclib but does not imply a direct interaction with Impurity 7.
Implications of this compound on API Physical Stability and Degradation Kinetics
The physical and chemical stability of an API is crucial for its shelf life and the quality of the final drug product. Impurities can affect stability by acting as catalysts for degradation reactions or by participating in solid-state interactions that alter the physical properties of the API.
N-nitroso compounds, such as this compound, can be susceptible to degradation under certain conditions, such as exposure to light, high temperatures, or acidic/basic environments. The degradation of Impurity 7 could lead to a change in the impurity profile over time, potentially generating new and uncharacterized impurities.
Forced degradation studies are a key component of drug development and are used to understand the degradation pathways of the API and its impurities. While specific degradation kinetic data for this compound is not publicly available, such studies would be essential to establish its stability and to ensure that appropriate storage and handling conditions are defined for the Palbociclib API.
Table 3: Typical Forced Degradation Conditions for API Stability Studies
| Stress Condition | Typical Parameters |
|---|---|
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hours |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24 hours |
| Oxidation | 3% H₂O₂, Room Temperature, 24 hours |
| Thermal Degradation | 105°C, 24 hours |
Assessment of Batch-to-Batch Variability in this compound Levels
Ensuring the consistent quality of an API from batch to batch is a fundamental requirement of pharmaceutical manufacturing. The level of any impurity, including this compound, must be consistently controlled within its specified limits.
Batch-to-batch variability in the level of Impurity 7 can arise from several factors related to the manufacturing process, including:
Variations in the quality of starting materials and reagents.
Deviations in process parameters such as temperature, reaction time, and pH.
Inefficiencies in the purification steps designed to remove the impurity.
A robust manufacturing process with well-defined process controls is essential to minimize this variability. Statistical process control (SPC) is often employed to monitor the levels of critical impurities over time and to identify any trends or shifts in the process that may require corrective action. The analysis of batch data is a routine part of quality assurance and is reviewed by regulatory authorities to ensure the consistency and quality of the API.
Regulatory Framework and Quality Management for Palbociclib Impurity 7
Global Regulatory Guidelines on Impurities in New Drug Substances (e.g., ICH Q3A, Q3B)
The primary global guidelines dictating the control of impurities in pharmaceuticals are those developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The key documents relevant to Palbociclib Impurity 7 are:
ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgfda.gov It establishes thresholds based on the maximum daily dose of the drug substance. slideshare.net Any impurity, like Impurity 7, that is present in the Palbociclib active pharmaceutical ingredient (API) must be evaluated against these thresholds.
ICH Q3B(R2): Impurities in New Drug Products This guideline complements Q3A and focuses on impurities that arise during the manufacturing of the final drug product or during storage. ikev.orgich.org These are known as degradation products, which can form from the drug substance itself or from interactions between the drug substance and excipients. scribd.com If this compound is a degradation product, its control is governed by the principles outlined in this document.
These ICH guidelines are adopted by major regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring a harmonized approach to impurity management. ich.org
Derivation and Justification of Acceptance Criteria for this compound
Acceptance criteria are the numerical limits, ranges, or other measures used to determine whether a drug substance or drug product is suitable for its intended use. For this compound, the acceptance criterion is derived and justified based on several factors:
Safety Data: The primary consideration is the biological safety of the impurity. ich.org The level of Impurity 7 is considered qualified if it has been adequately tested in toxicology studies or if it was present in Palbociclib batches used in clinical trials that established the drug's safety and efficacy. slideshare.net
Batch Analysis Data: The acceptance criterion must be consistent with the level of Impurity 7 that can be reliably achieved by the manufacturing process. fda.gov Data from multiple batches manufactured by the proposed commercial process are analyzed to establish a practical and consistent limit.
Stability Studies: For degradation products, the acceptance criteria must account for any increase in the impurity level over the proposed shelf life of the product. ich.org Stability studies are used to predict the maximum level of Impurity 7 that will be present at the end of its shelf life.
The rationale for the proposed acceptance criterion for Impurity 7 must be thoroughly documented, demonstrating that the specified limit is safe and achievable. ich.org
Reporting, Identification, and Qualification Thresholds for Impurity 7 According to Regulatory Standards
The ICH guidelines define three key action thresholds for impurities based on the maximum daily dose (MDD) of the drug. slideshare.net The recommended dose of Palbociclib is 125 mg once daily. pfizermedical.compfizer.comdrugs.com Based on this MDD, the thresholds for impurities and degradation products are established.
These thresholds dictate the regulatory expectations for any given impurity.
Reporting Threshold: A limit above which an impurity must be reported in a regulatory submission. slideshare.net
Identification Threshold: A limit above which the structure of an impurity must be determined. slideshare.net
Qualification Threshold: A limit above which an impurity's biological safety must be established. slideshare.net
The specific thresholds applicable to this compound, based on the 125 mg MDD, are detailed in the table below.
| Threshold Type | ICH Guideline | Threshold Value (for 125 mg MDD) | Requirement if Exceeded |
|---|---|---|---|
| Reporting | Q3A / Q3B | ≥0.05% | The impurity must be reported in regulatory filings. |
| Identification | Q3A | ≥0.10% or 1.0 mg TDI (whichever is lower) | The chemical structure of the impurity must be determined. |
| Identification | Q3B | ≥0.2% or 2 mg TDI (whichever is lower) | The chemical structure of the degradation product must be determined. |
| Qualification | Q3A | ≥0.15% or 1.0 mg TDI (whichever is lower) | Biological safety data is required to justify the proposed level. |
| Qualification | Q3B | ≥0.2% or 2 mg TDI (whichever is lower) | Biological safety data is required to justify the proposed level. |
TDI: Total Daily Intake
Impurity 7 Considerations within Quality by Design (QbD) Principles for Palbociclib Manufacturing
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. researchgate.netmt.com For Palbociclib manufacturing, QbD principles are applied to proactively manage and control Impurity 7.
The QbD process for Impurity 7 involves:
Defining the Quality Target Product Profile (QTPP): This includes defining the desired quality attributes of the final Palbociclib product, with a key attribute being the control of impurities.
Identifying Critical Quality Attributes (CQAs): The level of this compound would be identified as a CQA, as it is a measurable characteristic that must be controlled to ensure product quality and safety. nih.gov
Risk Assessment: A risk assessment is performed to identify the process parameters and material attributes that could affect the formation and level of Impurity 7.
Determining Critical Process Parameters (CPPs): Through designed experiments, the manufacturing process parameters that have a significant impact on the level of Impurity 7 are identified as CPPs.
Establishing a Design Space: A design space is defined as the multidimensional combination of input variables (e.g., CPPs) that has been demonstrated to provide assurance of quality. nih.gov Operating within this design space ensures that the level of Impurity 7 will consistently meet its acceptance criterion.
Implementing a Control Strategy: A comprehensive control strategy is developed, which may include in-process controls and final product testing, to monitor and ensure the consistent control of Impurity 7. nih.gov
By applying QbD, the manufacturing process for Palbociclib is designed to be robust, minimizing the risk of Impurity 7 exceeding its specified limits. veeprho.com
Compliance with Good Manufacturing Practices (GMP) for Impurity 7 Control and Documentation
Good Manufacturing Practices (GMP) are a set of regulations and guidelines that ensure pharmaceutical products are consistently produced and controlled according to quality standards. who.intispe.org The control and documentation of this compound are integral parts of GMP compliance.
Key GMP requirements include:
Validated Analytical Methods: The analytical procedures used to detect and quantify Impurity 7 must be validated to ensure they are accurate, precise, and reliable.
Documentation and Record-Keeping: All activities related to the control of Impurity 7 must be thoroughly documented. techsafety.com This includes records of raw material testing, in-process controls, final product testing, and stability studies. These records provide traceability and are essential for batch release and regulatory inspections. safetyculture.com
Quality Management System: A robust quality management system must be in place to oversee all aspects of impurity control, including change control, deviation management, and corrective and preventive actions (CAPAs). safetyculture.com
Personnel and Equipment: All personnel involved in the manufacturing and testing of Palbociclib must be properly trained, and all equipment must be qualified and calibrated. safetyculture.com
Adherence to GMP ensures that the control strategy for Impurity 7 is effectively implemented and maintained throughout the product lifecycle. ispe.org
Role of Impurity 7 Data in Pharmaceutical Dossier Preparation and Regulatory Submission
The pharmaceutical dossier, such as a New Drug Application (NDA) submitted to the FDA, is a comprehensive document that provides evidence to support the safety, efficacy, and quality of a new drug. federalregister.gov Data related to this compound are a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of the dossier.
The submission must include:
Impurity Identification: A summary of the studies conducted to characterize the structure of Impurity 7 if it is found at levels above the identification threshold. fda.gov
Analytical Procedures: Detailed information on the validated analytical methods used for detecting and quantifying Impurity 7.
Batch Analysis Results: A tabulation of the levels of Impurity 7 found in relevant batches of the drug substance and drug product, including those used for clinical and stability studies. fda.gov
Justification of Specification: A scientific rationale for the proposed acceptance criterion for Impurity 7, supported by safety and manufacturing data. regulations.gov
Stability Data: Results from stability studies showing the levels of Impurity 7 over time under various storage conditions.
This comprehensive data package allows regulatory agencies to assess the manufacturer's understanding and control of this compound, which is essential for gaining marketing approval.
Future Perspectives and Emerging Challenges in Palbociclib Impurity 7 Research
Development of Orthogonal and Novel Hyphenated Analytical Techniques for Impurity 7 Characterization
The unambiguous characterization of pharmaceutical impurities, particularly those present at trace levels, is a significant analytical challenge. synthinkchemicals.com Future research will focus on moving beyond single-method analyses to the development and implementation of orthogonal and novel hyphenated analytical techniques for a more comprehensive understanding of Palbociclib Impurity 7. Orthogonal methods, which utilize different separation or detection principles, provide a more complete picture of the impurity profile, reducing the risk of co-elution or missed peaks. rroij.comresearchgate.net
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable tools. ajpaonline.comresearchgate.net While techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard, the future lies in more advanced combinations. researchgate.nettandfonline.com For instance, the coupling of Ultra-Performance Liquid Chromatography (UPLC) with high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) can provide unparalleled detail on the structure of Impurity 7. researchgate.nettandfonline.com These techniques are crucial for elucidating the exact structure of unknown impurities and understanding their formation pathways. researchgate.net
| Technique | Principle | Application for Impurity 7 Characterization |
| LC-HRMS (TOF, Orbitrap) | Combines the separation of liquid chromatography with high-resolution mass analysis, providing highly accurate mass measurements. | Precise mass determination of Impurity 7, enabling elemental composition confirmation and structural elucidation. |
| LC-NMR | Directly couples liquid chromatography separation with NMR spectroscopy for structural analysis of separated components. | Provides detailed structural information of Impurity 7 without the need for prior isolation, confirming connectivity of atoms. |
| Two-Dimensional LC (2D-LC) | Employs two different columns with orthogonal separation mechanisms (e.g., reversed-phase and ion-exchange) for enhanced peak capacity and resolution. | Separation of Impurity 7 from other closely related impurities or API degradation products that may co-elute in a single-dimension separation. |
| Supercritical Fluid Chromatography (SFC)-MS | Uses a supercritical fluid as the mobile phase for rapid and efficient separation, coupled with a mass spectrometer for detection. | Offers an alternative, orthogonal separation method to traditional LC, potentially improving resolution and analysis speed for Impurity 7. rroij.com |
| Capillary Electrophoresis (CE)-MS | Separates molecules based on their charge-to-size ratio in a capillary, coupled with mass spectrometry. | Provides a different selectivity compared to chromatography, useful for separating ionic or highly polar impurities related to Palbociclib. researchgate.net |
The primary challenge remains the low concentration at which impurities often exist, requiring highly sensitive and robust analytical methods. synthinkchemicals.com The development of these advanced techniques will be critical for not only identifying and quantifying this compound but also for discovering any new, previously undetected impurities.
Advanced Computational and Predictive Models for Impurity 7 Formation and Control
A paradigm shift from reactive to predictive impurity management is underway, powered by advanced computational and modeling tools. These models can forecast the formation of impurities like this compound under various manufacturing conditions, enabling a proactive control strategy. nih.gov By understanding the kinetics and thermodynamics of impurity formation, processes can be designed to minimize their occurrence from the outset.
Mathematical modeling of reaction kinetics can help elucidate the relationship between process parameters (e.g., temperature, pH, reactant concentration) and the rate of Impurity 7 formation. researchgate.net Furthermore, predictive software can be used to assess potential degradation pathways of the Palbociclib molecule, identifying vulnerable sites and likely degradation products under stress conditions. nih.govacdlabs.com
| Modeling Approach | Description | Application for Impurity 7 |
| Kinetic Modeling | Uses mathematical equations to describe the rates of chemical reactions involved in both the formation of the API and the impurity. | Predicts the concentration of Impurity 7 over time under different process conditions, helping to optimize reaction parameters to minimize its formation. researchgate.net |
| Quantum Mechanics (QM) / Density Functional Theory (DFT) | Simulates molecular structures and reactivity at the electronic level. | Investigates the reaction mechanisms leading to Impurity 7, identifying transition states and activation energies to understand why and how it forms. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Assesses the stability of Palbociclib and the potential for degradation into Impurity 7 in different solvent environments or solid-state forms. |
| Predictive Degradation Software (e.g., Zeneth®) | Utilizes knowledge-based systems and databases of degradation reactions to predict potential degradation products. | Forecasts the likelihood of Impurity 7 formation during stability studies and helps in designing more robust formulations. nih.gov |
| Multivariate Analysis (MVA) | Statistical method that analyzes data with multiple variables simultaneously to find patterns and relationships. | Identifies correlations between raw material attributes, process parameters, and the final level of Impurity 7, improving process understanding and control. cobimet.org |
The challenge in this area is the development and validation of these models, which require extensive experimental data and a deep understanding of the underlying chemical mechanisms. However, the successful implementation of such models can significantly reduce the experimental burden and accelerate process development.
Implementation of Process Analytical Technology (PAT) for Real-time Impurity 7 Monitoring in Manufacturing
Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies to design, analyze, and control manufacturing processes through real-time measurements of critical quality attributes (CQAs). longdom.orgthermofisher.com Implementing PAT for this compound represents a move from retrospective quality testing to real-time quality assurance. ribbitt.com By monitoring impurity levels directly within the production line, deviations can be detected and corrected instantaneously.
The core of PAT involves integrating in-line or on-line analytical instruments into the manufacturing process. mt.com Spectroscopic tools such as Near-Infrared (NIR), Mid-Infrared (MIR), and Raman spectroscopy are particularly well-suited for this purpose as they can provide non-destructive, real-time chemical information. agcbio.comamericanpharmaceuticalreview.com These sensors can be used to monitor reaction completion, crystallization processes, or drying, all of which can be critical control points for the formation of Impurity 7. This approach facilitates a Quality by Design (QbD) methodology, where quality is built into the process rather than tested into the final product. mt.comsigmaaldrich.com
| PAT Tool | Measurement Principle | Potential Application for Impurity 7 Monitoring |
| In-line Raman Spectroscopy | Measures vibrational modes of molecules, providing a chemical fingerprint. | Real-time monitoring of the reaction mixture to track the consumption of reactants and the formation of both Palbociclib and Impurity 7, ensuring the reaction goes to completion and minimizing byproduct formation. |
| In-line Near-Infrared (NIR) Spectroscopy | Measures molecular overtone and combination vibrations. | Monitoring of blending or granulation processes to ensure homogeneity; can also be used to monitor solvent content during drying, a critical parameter that could influence impurity formation. |
| Focused Beam Reflectance Measurement (FBRM) | Measures particle size and count in real-time. | Optimizing crystallization processes to ensure efficient removal of Impurity 7 into the mother liquor. americanpharmaceuticalreview.com |
| On-line HPLC/UPLC | Automated sampling from the reactor or process stream for rapid chromatographic analysis. | Provides near real-time quantitative data on the level of Impurity 7 at critical process steps, allowing for immediate process adjustments if limits are approached. europeanpharmaceuticalreview.com |
The main challenges include the initial investment in instrumentation, method development and validation for in-line applications, and the integration of these tools with process control systems. ispe.org However, the long-term benefits include reduced batch failures, increased process efficiency, and consistent product quality. ribbitt.com
Green Chemistry Solutions for Sustainable Impurity 7 Mitigation Strategies
The principles of green chemistry offer a sustainable framework for mitigating the formation of impurities like this compound. This approach focuses on designing manufacturing processes that are environmentally benign, which often correlates with higher purity and fewer byproducts. emergingpub.com The future of Palbociclib synthesis will likely incorporate these principles to enhance both its environmental profile and its quality.
Key strategies include the use of safer, renewable, or recycled solvents, as organic solvents can sometimes be a source of impurities. researchgate.net Process intensification, which involves using smaller reactors or continuous manufacturing setups, can lead to better control over reaction conditions, reducing the formation of unwanted side products. emergingpub.com Another core principle is atom economy, designing synthetic routes where the maximum possible amount of raw materials ends up in the final product, thus minimizing waste and potential impurities.
| Green Chemistry Principle | Description | Application for Mitigating Impurity 7 |
| Waste Prevention | Design chemical syntheses to prevent waste, leaving no material to be treated or cleaned up. | Optimizing the stoichiometry and reaction conditions of the Palbociclib synthesis to favor the formation of the API over Impurity 7. |
| Safer Solvents and Auxiliaries | Minimize or avoid the use of hazardous substances like toxic organic solvents. | Replacing traditional organic solvents with greener alternatives (e.g., water, supercritical CO2, bio-based solvents) that are less likely to react or degrade to form impurities. researchgate.netemergingpub.com |
| Design for Energy Efficiency | Conduct synthetic methods at ambient temperature and pressure whenever possible. | Developing catalytic processes that allow the synthesis to proceed under milder conditions, reducing the potential for thermally induced degradation or side reactions that form Impurity 7. |
| Use of Catalysis | Use catalytic reagents (which are used in small amounts and can be recycled) in preference to stoichiometric reagents. | Employing highly selective catalysts that direct the reaction pathway towards Palbociclib, thereby minimizing the pathway that leads to Impurity 7. |
| Real-time Analysis for Pollution Prevention | Include in-process, real-time monitoring and control during synthesis to minimize or eliminate the formation of byproducts. | Integrating PAT tools (as described in 8.3) to monitor the reaction and prevent excursions that could lead to the formation of Impurity 7. |
The challenge is to re-evaluate and potentially re-design established synthetic routes to incorporate these principles without compromising yield or economic viability. This requires significant investment in research and development but can lead to more robust, sustainable, and higher-quality manufacturing processes in the long run.
Application of Machine Learning and Artificial Intelligence in Impurity Profiling and Control for this compound
| AI/ML Application | Description | Benefit for Impurity 7 Control |
| Predictive Quality Analytics | ML models are trained on historical process data to predict the final impurity level of a batch before it is completed. | Enables early warning of potential out-of-specification results for Impurity 7, allowing for corrective actions during the process to save the batch. cobimet.org |
| AI-Powered Visual Inspection | Computer vision systems with AI algorithms inspect products for physical defects or contaminants. | While more applicable to the final drug product, it can be used to detect particulate impurities or color changes that may be associated with degradation. tridentinfo.com |
| Intelligent Process Control | AI algorithms integrated with PAT systems can create self-optimizing manufacturing processes that continuously adjust parameters to maintain Impurity 7 within its defined design space. | Leads to more robust and consistent manufacturing, minimizing batch-to-batch variability in Impurity 7 levels. |
| Automated Structure Elucidation | AI tools analyze analytical data (MS, NMR) to predict the chemical structures of unknown peaks. | Dramatically speeds up the identification of new or unexpected degradation products related to Palbociclib. researchgate.net |
| Supply Chain Optimization | AI can analyze supplier data to identify sources of raw materials that are less likely to contribute to the formation of Impurity 7. | Enhances control over incoming material quality, a critical factor in impurity management. youtube.com |
Strategies for Developing Certified Reference Standards for this compound
The availability of a high-purity, well-characterized Certified Reference Standard (CRS) is a prerequisite for the accurate quantification and control of any pharmaceutical impurity. pharmaceutical-technology.com Developing a CRS for this compound is a complex but essential undertaking that faces numerous challenges, including the difficulty of isolating or synthesizing the impurity in sufficient quantity and purity. synthinkchemicals.compharmaceutical-technology.com
A robust strategy for developing a CRS for Impurity 7 involves several key stages:
Synthesis and Isolation: If the impurity cannot be isolated in sufficient quantities from the API, a dedicated synthetic route must be developed. This route itself must be carefully designed to avoid introducing other, new impurities. pharmtech.com
Purification: Advanced purification techniques, such as preparative HPLC or supercritical fluid chromatography (SFC), are required to achieve the highest possible purity (typically >99.5%).
Comprehensive Characterization: The structure of the purified impurity must be unequivocally confirmed. This involves a suite of analytical techniques to establish its identity and structure. synthinkchemicals.com
Purity Assignment: The purity of the reference standard must be accurately determined. This is often done using a mass balance approach, where the contributions of organic impurities, water content, residual solvents, and inorganic residues are subtracted from 100%.
Certification and Documentation: The entire process, from synthesis to characterization and purity assignment, must be meticulously documented. A comprehensive Certificate of Analysis (CoA) is generated that provides all the characterization data and the certified purity value. daicelpharmastandards.com
| Step in CRS Development | Key Activities and Analytical Techniques | Purpose |
| Structural Elucidation | Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, 2D-NMR), High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, UV-Vis Spectroscopy. | To confirm the chemical structure and identity of this compound unequivocally. pharmtech.com |
| Purity Determination (Chromatographic) | High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., CAD) or relative response factor determination. | To quantify the presence of other related organic impurities. |
| Water Content | Karl Fischer Titration. | To accurately measure the amount of water present in the material. |
| Residual Solvents | Gas Chromatography (GC) with headspace analysis. | To quantify any remaining solvents from the synthesis and purification process. |
| Inorganic Content | Sulfated Ash / Residue on Ignition. | To measure the amount of non-combustible inorganic material. |
| Stability Assessment | Long-term and accelerated stability studies. | To establish appropriate storage conditions and re-test dates for the reference standard. |
The development of a CRS is a resource-intensive process that requires significant analytical expertise. pharmaceutical-technology.com Collaboration with specialized manufacturers of reference standards is often a practical approach to ensure the quality and regulatory acceptance of the final standard. pharmaceutical-technology.comsynthinkchemicals.com
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for identifying and characterizing Palbociclib Impurity 7 in drug substance batches?
- High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for impurity profiling. Method validation should follow ICH Q2(R1) guidelines, including specificity, linearity, accuracy, and precision . For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. Ensure that synthetic pathways for impurity synthesis are documented to confirm identity, as required for novel impurities .
Q. How should researchers design experiments to determine the synthetic origin of this compound?
- Conduct forced degradation studies under stress conditions (e.g., heat, light, acidic/alkaline hydrolysis) to simulate impurity formation. Track reaction intermediates using kinetic modeling and intermediate isolation techniques. Compare impurity chromatographic profiles with synthetic byproducts from known reaction steps. Cross-reference with established degradation pathways of CDK4/6 inhibitors like palbociclib to identify plausible mechanisms .
Q. What purity thresholds and acceptance criteria apply to this compound in preclinical studies?
- Follow ICH Q3A guidelines, which stipulate that impurities ≥0.10% (w/w) must be identified and qualified. For genotoxic impurities, adhere to ICH M7 thresholds (e.g., ≤1.5 µg/day). Include impurity-spiked stability studies to assess impact on drug shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity quantification data across different analytical platforms?
- Perform cross-validation using orthogonal methods (e.g., UV vs. MS detection) and standardize reference materials. Apply multivariate statistical analysis (e.g., principal component analysis) to identify platform-specific biases. Document all method parameters (column type, mobile phase, detector settings) to ensure reproducibility, as emphasized in preclinical reporting standards .
Q. What experimental strategies are effective for evaluating the pharmacological impact of this compound on CDK4/6 inhibition?
- Use in vitro kinase assays (e.g., ATP-Glo™) to measure IC₅₀ values of the impurity against CDK4/6. Compare with palbociclib’s inhibition profile (IC₅₀ = 11 nM for CDK4/6) . Co-crystallization studies with CDK6 can reveal structural interactions. For functional impact, assess cell cycle arrest in RB-positive cancer lines (e.g., MCF-7) via flow cytometry .
Q. How does this compound influence pharmacokinetic parameters in combination therapies?
- Conduct exposure-response modeling using preclinical species (e.g., mice/rats) to evaluate impurity accumulation. Monitor plasma concentrations via LC-MS/MS and correlate with toxicity endpoints (e.g., neutropenia incidence). Compare with palbociclib’s known pharmacokinetics (Cₘₐₓ = 80.4 ng/mL, t₁/₂ = 29.2 hrs) to assess additive effects .
Q. What role might this compound play in drug resistance mechanisms observed in long-term treatment?
- Establish chronic exposure models in ER+ breast cancer cell lines (e.g., T47D). Perform RNA-seq to identify upregulated pathways (e.g., PI3K/AKT, Notch) linked to resistance. Validate findings using siRNA knockdown or small-molecule inhibitors (e.g., alpelisib for PI3Kα). Cross-reference with resistance markers from PALOMA-3 trial data (e.g., ESR1 mutations) .
Methodological Considerations
- Data Reproducibility : Archive raw chromatograms, NMR spectra, and cell viability datasets in repositories like Figshare or Zenodo. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Conflict Resolution : Use Bayesian meta-analysis to reconcile discrepancies in impurity toxicity data. For example, apply Markov chain Monte Carlo (MCMC) simulations to model dose-response relationships across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
